Barium iodide dihydrate

Descripción

The exact mass of the compound Barium(2+);diiodide;dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

7787-33-9 |

|---|---|

Fórmula molecular |

BaH2I2O |

Peso molecular |

409.15 g/mol |

Nombre IUPAC |

barium(2+);diiodide;hydrate |

InChI |

InChI=1S/Ba.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2 |

Clave InChI |

SWTWMMDNFNVMEN-UHFFFAOYSA-L |

SMILES |

O.O.[I-].[I-].[Ba+2] |

SMILES canónico |

O.[I-].[I-].[Ba+2] |

Otros números CAS |

7787-33-9 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Foundational & Exploratory

Barium Iodide Dihydrate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of barium iodide dihydrate (BaI₂·2H₂O), a compound of interest in various chemical and pharmaceutical applications. This document outlines its chemical formula, structure, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Formula and Structure

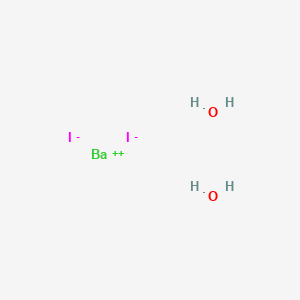

This compound is an inorganic compound with the chemical formula BaI₂·2H₂O.[1] This indicates that each formula unit consists of one barium cation (Ba²⁺), two iodide anions (I⁻), and two molecules of water of crystallization. The bonding between the barium and iodide ions is predominantly ionic, arising from the electrostatic attraction between the positively charged barium ion and the negatively charged iodide ions.[1]

The logical relationship of the components of this compound can be visualized as a central barium ion ionically bonded to two iodide ions, with two water molecules associated with this ionic core.

Caption: Diagram illustrating the ionic and coordination bonds within this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] It is an odorless compound.[2] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | BaI₂·2H₂O | [1] |

| Molecular Weight | 427.167 g/mol | [1][5] |

| Appearance | White to off-white crystalline solid | [2] |

| Density | 4.916 g/cm³ | [1][5] |

| Melting Point | Decomposes at 740 °C | [1] |

| Solubility in Water | 166.7 g/100 mL at 0 °C | [1] |

| Solubility in Other Solvents | Freely soluble in ethanol (B145695) and acetone |

The compound exhibits interesting thermal behavior, undergoing stepwise dehydration upon heating. It loses one water molecule at approximately 98.9°C and the second at around 539°C.[1]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

This method involves the reaction of barium carbonate with hydroiodic acid in an aqueous solution.[6]

Reaction: BaCO₃ + 2HI(aq) → BaI₂(aq) + H₂O(l) + CO₂(g)

Protocol:

-

In a well-ventilated fume hood, slowly add a stoichiometric amount of hydroiodic acid (HI) to a suspension of barium carbonate (BaCO₃) in distilled water with constant stirring.

-

Continue stirring until the effervescence of carbon dioxide ceases, indicating the completion of the reaction.

-

Filter the resulting solution to remove any unreacted barium carbonate or other insoluble impurities.

-

Gently heat the filtrate to concentrate the solution.

-

Allow the concentrated solution to cool slowly at room temperature to facilitate the crystallization of this compound (BaI₂·2H₂O).

-

Collect the crystals by filtration and wash them with a small amount of cold distilled water.

-

Dry the crystals in a desiccator over a suitable drying agent.

This method involves the initial preparation of ferrous iodide, which then reacts with barium hydroxide (B78521).[2]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound from iodine and iron powder.

Protocol:

Part A: Synthesis of Ferrous Iodide

-

In a reaction vessel, combine iodine and iron powder in a molar ratio of 1.0:1.2-1.5 with water, where the weight of water is 2-3 times the weight of iodine.

-

Heat the mixture to 40-60°C and stir at 60-100 rpm for 30-50 minutes.

-

Monitor the reaction until the concentration of free iodine and iodate (B108269) (IO₃⁻) are within acceptable limits to obtain a solution of ferrous iodide.

Part B: Synthesis of Barium Iodide

-

Add the prepared ferrous iodide solution to a solution of barium hydroxide in a 1:1 molar ratio under constant stirring. This will result in the formation of a ferrous hydroxide precipitate and a barium iodide solution.

-

Boil the reaction mixture for 20 minutes.

-

Adjust the pH of the solution to 8.5-9 using additional barium hydroxide.

Part C: Filtration, Concentration, and Crystallization

-

Add activated carbon (2-5% of the initial weight of iodine) to the solution to adsorb and aid in the removal of the ferrous hydroxide precipitate and other impurities.

-

Filter the mixture to obtain a clear solution of barium iodide.

-

Concentrate the filtrate by evaporation at room temperature and atmospheric pressure until crystals of this compound begin to form.

-

Isolate the crystals by centrifugation or filtration.

-

Dry the collected crystals at 75-90°C for 60-90 minutes to yield the final product.

Characterization

Standard analytical techniques can be employed to characterize the synthesized this compound. These include:

-

X-ray Diffraction (XRD): To confirm the crystalline phase and determine the crystal structure.

-

Thermogravimetric Analysis (TGA): To study the dehydration process and thermal stability.

-

Elemental Analysis: To determine the elemental composition and confirm the stoichiometry.

-

Infrared (IR) Spectroscopy: To identify the presence of water of crystallization.

References

- 1. This compound (7787-33-9) for sale [vulcanchem.com]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. Barium iodide - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. collegedunia.com [collegedunia.com]

- 6. WebElements Periodic Table » Barium » barium diiodide dihydrate [winter.group.shef.ac.uk]

In-Depth Technical Guide to the Physical Properties of Barium Iodide Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of barium iodide dihydrate (BaI₂·2H₂O). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes a visualization of the compound's synthesis and dehydration pathway.

Core Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is an inorganic compound that exists as a hydrate, meaning water molecules are incorporated into its crystal lattice.[1][2] The anhydrous form, BaI₂, can be obtained by heating the dihydrate.[2]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Anhydrous Value |

| Molecular Formula | BaI₂·2H₂O | BaI₂ |

| Molecular Weight | 427.167 g/mol [1][2] | 391.136 g/mol [2] |

| Appearance | White to off-white crystalline solid/powder[1] | White orthorhombic crystals |

| Density | 4.916 g/cm³[1][2] | 5.15 g/cm³[2] |

| Melting Point | Decomposes; loses first H₂O at ~98.9°C, second at ~539°C; full decomposition at ~740°C[1][3] | 711 °C[2] |

| Solubility in Water | 166.7 g/100 mL at 0°C; 221 g/100 mL at 20°C; 246.6 g/100 mL at 70°C[2] | - |

| Solubility in Other Solvents | Readily soluble in alcohol and acetone[1][2] | Soluble in ethanol (B145695) and acetone |

| Crystal Structure | Monoclinic[3] | Orthorhombic (similar to PbCl₂)[2] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These are generalized protocols that can be adapted for the specific analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through the neutralization of barium carbonate with hydroiodic acid in an aqueous solution.[4]

Protocol:

-

In a well-ventilated fume hood, slowly add a stoichiometric amount of hydroiodic acid (HI) to a suspension of barium carbonate (BaCO₃) in deionized water with constant stirring. The reaction is as follows: BaCO₃(s) + 2HI(aq) → BaI₂(aq) + H₂O(l) + CO₂(g)

-

Continue stirring until the effervescence of carbon dioxide ceases, indicating the completion of the reaction.

-

Filter the resulting solution to remove any unreacted barium carbonate or other solid impurities.

-

Gently heat the filtrate to concentrate the solution.

-

Allow the concentrated solution to cool slowly to room temperature, which will induce the crystallization of this compound (BaI₂·2H₂O).

-

Collect the crystals by filtration and wash them with a small amount of cold deionized water.

-

Dry the crystals under vacuum at a low temperature to prevent premature dehydration.

Determination of Density

The density of this compound can be determined using the gas pycnometry method, which is suitable for solid powders.

Protocol:

-

Calibrate the gas pycnometer using a standard sphere of known volume.

-

Accurately weigh a sample of dry this compound powder.

-

Place the sample in the pycnometer's sample chamber.

-

Following the instrument's operating procedure, admit an inert gas (typically helium) into the reference chamber and then expand it into the sample chamber.

-

The instrument measures the pressure difference and, knowing the volumes of the chambers, calculates the volume of the solid sample, excluding pore and inter-particle spaces.

-

The density is then calculated by dividing the mass of the sample by its measured volume.

Thermal Analysis (Dehydration and Decomposition)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to study the thermal behavior of this compound, specifically its dehydration and decomposition points.

Protocol:

-

Place a small, accurately weighed sample of this compound into an appropriate TGA/DSC pan (e.g., alumina (B75360) or platinum).

-

Place the sample pan and a reference pan into the TGA/DSC instrument.

-

Heat the sample from ambient temperature to approximately 800°C at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

The TGA will record the mass loss as a function of temperature. The stepwise mass loss will correspond to the loss of the two water molecules of hydration, followed by decomposition.

-

The DSC will record the heat flow into or out of the sample relative to the reference, indicating endothermic or exothermic transitions such as dehydration and melting/decomposition. The temperatures for the loss of the first and second water molecules are approximately 98.9°C and 539°C, respectively, with complete decomposition occurring around 740°C.[1][3]

Determination of Solubility

The solubility of this compound in water at various temperatures can be determined by preparing saturated solutions and measuring the concentration of the dissolved salt.

Protocol:

-

Prepare a series of sealed flasks, each containing a known volume of deionized water.

-

Add an excess amount of this compound to each flask to ensure a saturated solution is formed.

-

Place the flasks in temperature-controlled water baths set to the desired temperatures (e.g., 0°C, 20°C, 70°C).

-

Stir the solutions for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Once equilibrium is reached, carefully withdraw a known volume of the supernatant liquid from each flask, ensuring no solid particles are transferred.

-

Determine the concentration of barium iodide in the withdrawn samples. This can be done by gravimetric analysis (evaporating the water and weighing the residue) or by titration.

-

Calculate the solubility in grams of solute per 100 mL of water for each temperature.

Synthesis and Dehydration Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound from barium carbonate and its subsequent thermal dehydration to the anhydrous form.

Caption: Synthesis and stepwise dehydration of this compound.

References

Solubility of Barium Iodide Dihydrate in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium iodide dihydrate (BaI₂·2H₂O) is an inorganic salt with applications in various chemical syntheses. While its solubility in water is well-documented, a comprehensive, quantitative understanding of its behavior in organic solvents is less readily available in scientific literature. This technical guide addresses the current knowledge regarding the solubility of this compound in common organic solvents.

Qualitative Solubility Summary

Based on available safety data sheets and chemical supplier information, this compound is generally described as being soluble in alcohols and acetone. Specifically, it is often cited as "readily soluble in alcohol"[1] and "freely soluble in water, alcohol and acetone"[2][3]. One source specifies a slight solubility in methanol[4]. However, these descriptions are qualitative and lack the specific numerical data required for many research and development applications.

Quantitative Solubility Data

Despite extensive searches of chemical databases and scientific literature, specific quantitative data on the solubility of this compound in organic solvents (e.g., in grams per 100 mL or moles per liter at specified temperatures) could not be located. This indicates a significant gap in the publicly available chemical data for this compound.

The absence of such data necessitates that researchers requiring precise solubility values for their work will need to determine these experimentally.

Experimental Protocol for Solubility Determination

While a specific, validated protocol for determining the solubility of this compound in organic solvents is not available in the literature, a general methodology can be adapted from standard laboratory practices for solubility determination of inorganic salts in organic media. The following is a generalized protocol that can serve as a starting point for such an investigation.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (e.g., ethanol, methanol, acetone), HPLC grade or higher

-

Constant temperature bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant to the chosen solvent)

-

Inert gas (e.g., nitrogen or argon) for sensitive solvents

Methodology:

-

Solvent Preparation: Ensure the organic solvent is anhydrous, as the hydration state of the barium iodide and the presence of water in the solvent can significantly affect solubility. This may require distillation or the use of molecular sieves.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel. The use of a sealed vessel is crucial to prevent solvent evaporation, especially for volatile solvents.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully monitored and maintained throughout the equilibration process.

-

Sample Withdrawal and Filtration: After equilibration, the stirring is stopped, and the excess solid is allowed to settle. A sample of the supernatant saturated solution is carefully withdrawn using a pre-heated or temperature-equilibrated pipette to avoid precipitation. The sample is immediately filtered through a syringe filter that is compatible with the solvent to remove any undissolved solid particles.

-

Concentration Analysis: The concentration of barium iodide in the filtered, saturated solution is then determined using a suitable analytical technique. Potential methods include:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining barium iodide is measured. This is a straightforward method but requires that the this compound does not decompose upon heating to remove the solvent.

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS): These techniques can be used to determine the concentration of barium in the solution, which can then be used to calculate the concentration of barium iodide.

-

Ion Chromatography: This method can be used to separate and quantify the iodide ion concentration.

-

-

Data Reporting: The solubility is typically reported in grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L) at the specified temperature.

Logical Workflow for Experimental Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While qualitative information suggests the solubility of this compound in some organic solvents, there is a notable lack of quantitative data in the public domain. For applications in research, drug development, and other scientific fields where precise solubility is critical, experimental determination is necessary. The generalized protocol and workflow provided in this guide offer a foundational approach for researchers to establish these important physicochemical parameters. Further publication of such data would be a valuable contribution to the chemical sciences community.

References

- 1. This compound (7787-33-9) for sale [vulcanchem.com]

- 2. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 3. This compound, this compound 7787-33-9, this compound suppliers in India. [sodiumiodide.net]

- 4. 7787-33-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Elusive Crystal Structure of Barium Iodide Dihydrate: A Technical Review

For Immediate Release

SHANGHAI, China – December 21, 2025 – While barium iodide (BaI₂) in its anhydrous form has been well-characterized, a comprehensive understanding of the crystal structure of its dihydrate (BaI₂·2H₂O) remains notably absent from publicly available scientific literature. This technical guide synthesizes the current knowledge surrounding barium iodide dihydrate, including its established properties and synthesis, while highlighting the critical gap in its crystallographic data. This paper is intended for researchers, scientists, and professionals in drug development who rely on precise structural information for material characterization and computational modeling.

Physicochemical Properties

This compound is a hydrated inorganic salt with the chemical formula BaI₂·2H₂O.[1][2] It presents as colorless to white crystalline solids.[2][3] Key quantitative properties of this compound are summarized in Table 1, with data for the anhydrous form provided for comparison.

Table 1: Physicochemical Properties of this compound and Anhydrous Barium Iodide

| Property | This compound (BaI₂·2H₂O) | Anhydrous Barium Iodide (BaI₂) |

| Molecular Weight | 427.167 g/mol [1][3][4] | 391.136 g/mol [3][4] |

| Appearance | Colorless crystals[4] | White orthorhombic crystals[3][4] |

| Density | 4.916 g/cm³[3][4] | 5.15 g/cm³[3][4] |

| Melting Point | Decomposes at 740 °C[4] | 711 °C[3][4] |

| Solubility in Water | 166.7 g/100 mL at 0 °C[4] | Soluble |

Sources suggest that this compound crystals are likely monoclinic.[5] However, specific crystallographic parameters to confirm this, such as unit cell dimensions and space group, are not available in the reviewed literature.

Synthesis of this compound

Single crystals of this compound suitable for X-ray diffraction studies can be obtained through controlled crystallization from an aqueous solution. A common synthesis protocol involves the neutralization of barium carbonate with hydroiodic acid.[6]

Experimental Protocol: Synthesis via Neutralization

-

Reaction: Suspend barium carbonate (BaCO₃) in distilled water.

-

Neutralization: Slowly add hydroiodic acid (HI) to the suspension with constant stirring until the barium carbonate is completely dissolved and effervescence ceases. The reaction proceeds according to the following equation: BaCO₃(s) + 2HI(aq) → BaI₂(aq) + H₂O(l) + CO₂(g)

-

Filtration: Filter the resulting solution to remove any unreacted impurities.

-

Crystallization: Gently heat the filtrate to concentrate the solution. Allow the solution to cool slowly at room temperature. This compound crystals will precipitate out of the solution.

-

Isolation: Isolate the crystals by filtration and wash with a small amount of cold distilled water.

-

Drying: Dry the crystals under vacuum or in a desiccator.

An alternative method involves the reaction of ferrous iodide with barium hydroxide.[5]

Crystal Structure Analysis: The Knowledge Gap

The definitive determination of a crystal structure is achieved through single-crystal X-ray diffraction (SC-XRD). This technique provides precise measurements of the unit cell dimensions, the symmetry of the crystal lattice (space group), and the coordinates of each atom within the unit cell.

While the crystal structure of anhydrous barium iodide is well-established as orthorhombic with the space group Pnma, a similar detailed analysis for the dihydrate form is conspicuously absent in published databases and literature. The workflow for such a determination is outlined below.

References

- 1. Barium Iodide Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 2. WebElements Periodic Table » Barium » barium diiodide dihydrate [winter.group.shef.ac.uk]

- 3. byjus.com [byjus.com]

- 4. Barium iodide - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. WebElements Periodic Table » Barium » barium diiodide [winter.group.shef.ac.uk]

Spectroscopic Analysis of Barium Iodide Dihydrate (BaI₂·2H₂O): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for barium iodide dihydrate (BaI₂·2H₂O), focusing on Infrared (IR) and Raman spectroscopy. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and materials science who require an understanding of the vibrational properties of this compound.

Introduction to this compound

This compound is an inorganic salt that exists as a white crystalline solid. It is composed of a barium cation (Ba²⁺), two iodide anions (I⁻), and two molecules of water of hydration. The presence and bonding of these water molecules are crucial to the overall crystal structure and can be effectively characterized using vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy. Understanding the spectroscopic signature of this compound is essential for quality control, material identification, and for studying its interactions in various chemical and pharmaceutical formulations.

Spectroscopic Data

While extensive, publicly available, peer-reviewed datasets with full peak assignments for this compound are limited, this section outlines the expected vibrational modes based on the analysis of similar hydrated inorganic salts. The data presented in the following tables are representative of the spectral regions where absorptions and scattering are anticipated.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy of this compound primarily reveals the vibrational modes of the water molecules. The Ba-I lattice vibrations are expected at very low frequencies, typically outside the range of standard mid-IR spectrometers.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3500 | Broad, Strong | O-H stretching vibrations (ν₁, ν₃) of H₂O |

| ~1600 - 1630 | Medium | H-O-H bending vibration (ν₂) of H₂O |

| ~500 - 800 | Weak to Medium | Librational modes of H₂O (rocking, wagging, twisting) |

Raman Spectroscopy Data

Raman spectroscopy provides complementary information to IR spectroscopy. The vibrational modes of the water molecules are also Raman active.

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3500 | Weak to Medium | O-H stretching vibrations (ν₁, ν₃) of H₂O |

| ~1600 - 1630 | Weak | H-O-H bending vibration (ν₂) of H₂O |

| < 400 | Strong | Ba-I lattice vibrations |

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining IR and Raman spectra of solid samples like this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

A common and effective method for acquiring the IR spectrum of a solid sample is by using a Potassium Bromide (KBr) pellet.

Methodology:

-

Sample Preparation: A small amount of this compound (approximately 1-2 mg) is finely ground with about 200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be homogenous.

-

Pellet Formation: The ground mixture is transferred to a pellet press and compressed under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Data Collection: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample chamber is recorded and automatically subtracted from the sample spectrum.

Raman Spectroscopy

Raman spectra of solid this compound can be obtained using a modern Raman spectrometer.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound powder is placed on a microscope slide or in a sample holder.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used.

-

Spectral Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to the spectrometer.

-

Data Collection: The Raman spectrum is recorded over a desired spectral range (e.g., 100-4000 cm⁻¹). The integration time and laser power are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Visualizations

The following diagrams, generated using the DOT language, illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Vibrational modes of this compound.

Thermal Decomposition Behavior of Barium Iodide Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium iodide dihydrate (BaI₂·2H₂O) is an inorganic salt with applications in various chemical syntheses. Understanding its thermal stability and decomposition pathway is crucial for its handling, storage, and application in processes that involve elevated temperatures. This technical guide outlines the expected thermal decomposition behavior of this compound, provides generalized experimental protocols for its analysis, and presents visual representations of the decomposition process and analytical workflow.

Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to occur in a stepwise manner, involving dehydration followed by the decomposition of the anhydrous salt at higher temperatures.

Decomposition Stages:

-

Dehydration (Step 1): The initial stage involves the loss of the two molecules of water of hydration. This process may occur in one or two distinct steps, depending on the bond energies of the water molecules within the crystal lattice.

-

Decomposition of Anhydrous Barium Iodide (Step 2): Following complete dehydration, the resulting anhydrous barium iodide (BaI₂) will decompose at a significantly higher temperature.

Quantitative Data (Theoretical)

In the absence of specific experimental data, the theoretical mass loss for the dehydration of this compound can be calculated based on its molecular weight.

Molecular Weights:

-

This compound (BaI₂·2H₂O): 427.17 g/mol

-

Anhydrous Barium Iodide (BaI₂): 391.14 g/mol

-

Water (H₂O): 18.015 g/mol

Table 1: Theoretical Mass Loss for the Thermal Decomposition of this compound

| Decomposition Step | Product(s) | Theoretical Mass Loss (%) |

| Dehydration | BaI₂ + 2H₂O | 8.43% |

| Decomposition | BaO + I₂ | Further mass loss |

Note: The final decomposition products of anhydrous barium iodide can vary depending on the atmosphere (e.g., inert or oxidative).

Experimental Protocols

The following sections describe generalized experimental methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) applicable to the study of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges and corresponding mass losses of the dehydration and decomposition steps.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Heating Rate: A linear heating rate, typically between 5 to 20 °C/min. A slower heating rate can provide better resolution of overlapping thermal events.

-

Temperature Range: From ambient temperature up to approximately 800 °C to ensure complete decomposition is observed.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and end temperatures of each mass loss step. The derivative of the TGA curve (DTG curve) is used to pinpoint the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes (ΔH) associated with the dehydration and decomposition processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. A pinhole may be pierced in the lid to allow for the escape of evolved gases.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere of nitrogen or argon is maintained in the sample chamber.

-

Heating Rate: A controlled linear heating rate, consistent with the TGA experiment (e.g., 10 °C/min).

-

Temperature Range: Similar to the TGA experiment, covering the full range of thermal events.

-

Reference: An empty, hermetically sealed pan is used as a reference.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic or exothermic peaks. The area under each peak is integrated to quantify the enthalpy change (ΔH) for each thermal event.

Visualizations

Decomposition Pathway

The following diagram illustrates the expected stepwise thermal decomposition of this compound.

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow

The logical flow of a comprehensive thermal analysis of this compound is depicted below.

Caption: Workflow for the thermal analysis of this compound.

Technical Guide: Synthesis of Barium Iodide Dihydrate from Barium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of barium iodide dihydrate (BaI₂·2H₂O) from barium carbonate (BaCO₃). The primary method detailed is the neutralization reaction with hydriodic acid, a common and effective laboratory-scale synthesis. This document includes the reaction mechanism, a detailed experimental protocol, quantitative data for the involved substances, and a visual representation of the synthesis workflow.

Introduction and Chemical Principles

Barium iodide is an inorganic compound that exists in both anhydrous (BaI₂) and hydrated forms, most commonly as the dihydrate (BaI₂·2H₂O).[1] The dihydrate form is a white, crystalline solid soluble in water, ethanol, and acetone.[1][2] It serves as a precursor in the synthesis of other iodide compounds and organobarium compounds.[3][4][5]

The synthesis from barium carbonate is an acid-base neutralization reaction. Barium carbonate, a salt of a weak acid (carbonic acid), reacts with a strong acid, hydriodic acid (HI), to produce a soluble salt (barium iodide), water, and carbon dioxide gas.[6][7][8] The resulting aqueous barium iodide solution is then concentrated to crystallize the dihydrate form.

Balanced Chemical Equation:

BaCO₃(s) + 2HI(aq) → BaI₂(aq) + H₂O(l) + CO₂(g)

Upon crystallization from the aqueous solution, the dihydrate is formed:

BaI₂(aq) + 2H₂O(l) → BaI₂·2H₂O(s)

Experimental Protocol

This protocol outlines the laboratory procedure for synthesizing this compound.

2.1 Materials and Reagents:

-

Barium Carbonate (BaCO₃)

-

Hydriodic Acid (HI), aqueous solution (typically 47-57%)

-

Deionized Water

-

Activated Carbon (optional, for decolorization)

-

Standard laboratory glassware (beaker, Erlenmeyer flask, graduated cylinders)

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

pH indicator paper

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Crystallizing dish

-

Desiccator

2.2 Procedure:

-

Reactant Preparation:

-

Weigh a precise amount of barium carbonate powder and place it into a large beaker.

-

Add a sufficient amount of deionized water to create a slurry that can be stirred effectively.

-

Calculate the stoichiometric amount of hydriodic acid required to fully react with the barium carbonate based on the 2:1 molar ratio from the balanced equation. It is advisable to use a slight excess of barium carbonate to ensure all the strong acid is consumed.

-

-

Reaction:

-

Place the beaker with the barium carbonate slurry on a magnetic stirrer.

-

Slowly and carefully add the calculated volume of hydriodic acid to the slurry dropwise using a dropping funnel or pipette. The addition must be slow to control the effervescence of carbon dioxide gas and prevent frothing over.

-

Continue stirring the mixture. The reaction can be gently heated to facilitate completion.

-

Periodically check the pH of the solution. The reaction is complete when the solution is neutral to slightly alkaline (pH 7-8), indicating that all the hydriodic acid has been neutralized.[5]

-

-

Purification of Solution:

-

If the resulting barium iodide solution is colored (often due to trace iodine impurities), add a small amount of activated carbon to the solution.[5]

-

Heat the solution gently and stir for 15-20 minutes to allow the activated carbon to adsorb impurities.[5]

-

Filter the hot solution using gravity or vacuum filtration to remove the activated carbon and any unreacted barium carbonate. The resulting filtrate should be a clear, colorless solution of barium iodide.

-

-

Crystallization and Isolation:

-

Transfer the clear filtrate to a crystallizing dish.

-

Concentrate the solution by gentle heating to evaporate some of the water. Do not boil vigorously.

-

Allow the concentrated solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of this compound.

-

Collect the white crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

-

Drying:

2.3 Safety Precautions:

-

All soluble barium salts, including barium carbonate and barium iodide, are toxic.[1] Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust or contact with skin.

-

Hydriodic acid is a strong, corrosive acid. Handle in a fume hood and wear acid-resistant gloves.

-

The reaction produces carbon dioxide gas, which can displace oxygen in enclosed spaces. Ensure adequate ventilation.

Quantitative Data

The properties of the reactants and the final product are summarized below for reference.

Table 1: Properties of Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Appearance |

| Barium Carbonate | BaCO₃ | 197.34 | White powder |

| Hydriodic Acid | HI | 127.91 | Colorless aqueous solution |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | BaI₂·2H₂O[9] |

| Molar Mass | 427.17 g/mol [2][10] |

| Appearance | White to off-white crystalline solid[9] |

| Density | ~4.916 g/cm³[9] |

| Solubility in Water | 166.7 g / 100 mL at 0°C[9] |

| Thermal Behavior | Dehydrates in stages upon heating.[9] Loses one H₂O at ~98.9°C, becomes fully anhydrous at 539°C, and decomposes at ~740°C.[9] |

| pH of Aqueous Solution | Neutral (pH 7)[9] |

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from barium carbonate.

References

- 1. Barium iodide - Wikipedia [en.wikipedia.org]

- 2. Barium Iodide: Structure, Properties & Key Reactions Explained [vedantu.com]

- 3. This compound | 7787-33-9 [chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. Page loading... [guidechem.com]

- 6. WebElements Periodic Table » Barium » barium diiodide dihydrate [webelements.com]

- 7. WebElements Periodic Table » Barium » barium diiodide [winter.group.shef.ac.uk]

- 8. you-iggy.com [you-iggy.com]

- 9. This compound (7787-33-9) for sale [vulcanchem.com]

- 10. This compound, 98% | BaH4I2O2 | CID 16211602 - PubChem [pubchem.ncbi.nlm.nih.gov]

Barium Iodide Dihydrate: A Comprehensive Technical Guide

CAS Number: 7787-33-9

Chemical Formula: BaI₂·2H₂O

This technical guide provides an in-depth overview of Barium Iodide Dihydrate, a compound with significant applications in research and development. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

This compound is a white to off-white crystalline solid or powder.[1] It is odorless and has a neutral pH of 7 in an aqueous solution.[1] This compound is known to be stable but sensitive to air and light, as well as being hygroscopic. It is incompatible with strong oxidizing agents. The key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 427.167 g/mol [1] |

| Appearance | White to off-white crystalline solid/powder[1][2] |

| Density | 4.916 g/cm³[1] |

| pH | 7 (neutral)[1] |

| Solubility in Water | 166.7 g/100 mL (at 0°C)[1] |

| Solubility in Alcohol | Readily soluble[1] |

| Thermal Behavior | Loses first water molecule at 98.9°C[1] |

| Loses second water molecule at 539°C[1] | |

| Decomposes at 740°C[1] |

Synthesis of this compound

This compound can be synthesized through several methods. The following sections detail the experimental protocols for its preparation.

Synthesis from Iodine and Iron Powder

A common method for producing high-purity this compound involves a multi-step process starting with iodine and iron powder.

Experimental Protocol:

-

Preparation of Ferrous Iodide: In a suitable reaction vessel, combine iodine and iron powder. For every 1.0 mole of iodine, use 1.2-1.5 moles of iron powder. The reaction is carried out in water, with the weight of the water being 2-3 times the weight of the iodine. The mixture is stirred at 60-100 rpm and maintained at a temperature of 40-60°C for 30-50 minutes. The reaction is monitored until the concentrations of free iodine and iodate (B108269) (IO₃⁻) are within acceptable limits, yielding a solution of ferrous iodide.

-

Synthesis of Barium Iodide: The prepared ferrous iodide solution is then added to a solution of barium hydroxide (B78521) under constant stirring. The molar ratio of ferrous iodide to barium hydroxide should be 1:1. This neutralization reaction results in the formation of iron(II) hydroxide precipitate and a solution of barium iodide.

-

Purification and Crystallization: The reaction mixture is boiled for 20 minutes. The pH of the solution is then adjusted to 8.5-9 using additional barium hydroxide. Following this, activated carbon, equivalent to 2-5% of the initial weight of iodine, is added to the solution to adsorb and remove the Fe(OH)₂ precipitate and other impurities. The solution is then filtered to obtain a clear barium iodide solution.

-

Isolation of this compound: The transparent barium iodide solution is concentrated by evaporation at room temperature and atmospheric pressure until crystals of barium iodide begin to precipitate. The crystals are then collected by centrifugation and dehydrated.

-

Drying: The final product is dried at a temperature of 75-90°C for 60-90 minutes to yield this compound with a purity of ≥99%.

Neutralization Reaction

This compound can also be prepared by the neutralization of barium carbonate with hydroiodic acid in an aqueous solution.[3][4] The product crystallizes out of the solution as the dihydrate.[3][4]

Reaction: BaCO₃ + 2HI(aq) → BaI₂(aq) + H₂O(l) + CO₂(g)

Double Displacement Reaction

Another method of synthesis is a double displacement reaction between potassium iodide and barium nitrate (B79036) in an aqueous solution. The barium iodide formed in the solution crystallizes as the dihydrate.

Reaction: 2KI(aq) + Ba(NO₃)₂(aq) → BaI₂(aq) + 2KNO₃(aq)

Dehydration

This compound undergoes a stepwise dehydration upon heating.[1] It first loses one water molecule to form the monohydrate, and upon further heating, it loses the second water molecule to become anhydrous barium iodide.[1]

Applications in Research and Development

This compound is a versatile compound with several applications in scientific research and various industries.

-

Precursor in Chemical Synthesis: It serves as a crucial starting material for the synthesis of other iodide compounds and organobarium compounds.[5][6][7]

-

Analytical Chemistry: Due to its high solubility, it is used as a reagent in analytical procedures, particularly for the detection and quantification of iodide and other halide ions.[5]

-

Materials Science: this compound is utilized in the production of specialty glasses and ceramics, where it can enhance their optical and mechanical properties.[5] It is also employed in the manufacturing of certain types of semiconductors and photoconductive materials.[5]

-

Medical Imaging: The compound has applications as a contrast agent in medical imaging techniques such as X-rays and CT scans, aiding in better diagnosis.[5]

-

Other Industrial Uses: It plays a role in the development of phosphors for fluorescent lamps.[5]

Safety and Handling

This compound is classified as acutely toxic if swallowed or inhaled.[8] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this chemical.[9][10] It should be handled in a well-ventilated area, such as a fume hood, to avoid the formation and inhalation of dust.[9][10][11] The compound is hygroscopic and sensitive to air and light, so it should be stored in a tightly sealed container in a cool, dry place.[2][11][12] In case of accidental exposure, it is crucial to seek medical attention.[8][10][11] For detailed safety information, refer to the Safety Data Sheet (SDS).[8][9][10][11]

References

- 1. This compound (7787-33-9) for sale [vulcanchem.com]

- 2. This compound | 7787-33-9 [chemicalbook.com]

- 3. WebElements Periodic Table » Barium » barium diiodide dihydrate [winter.group.shef.ac.uk]

- 4. Barium iodide | 13718-00-8 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. extramarks.com [extramarks.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. Barium iodide (BaI2),dihydrate (9CI) MSDS CasNo.7787-33-9 [m.lookchem.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. 7787-33-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Hygroscopic Nature of Barium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium iodide (BaI₂), an inorganic salt, exhibits significant hygroscopicity, readily absorbing moisture from the atmosphere. This technical guide provides a comprehensive overview of the hygroscopic behavior of barium iodide, detailing its physical and chemical properties, the mechanism of water absorption, and standardized experimental protocols for characterization. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who handle or consider using barium iodide in their work, ensuring its proper storage, handling, and application.

Introduction

Barium iodide is an ionic compound that exists in both an anhydrous (BaI₂) and a hydrated form, most commonly as barium iodide dihydrate (BaI₂·2H₂O).[1] The anhydrous form is particularly sensitive to atmospheric moisture, a property known as hygroscopicity.[2] Understanding and quantifying this hygroscopic nature is critical for applications where the water content can significantly impact chemical reactions, material properties, and stability. In the pharmaceutical industry, for instance, the hygroscopicity of an active pharmaceutical ingredient (API) or excipient can affect its flowability, compaction, dissolution rate, and shelf-life.

This guide will delve into the fundamental aspects of barium iodide's interaction with water vapor, provide tabulated data of its properties, and present detailed experimental methodologies for its hygroscopic characterization.

Physicochemical Properties of Barium Iodide

The physical and chemical properties of barium iodide are summarized in the table below. The presence of water of hydration significantly alters some of these properties.

| Property | Anhydrous Barium Iodide (BaI₂) | This compound (BaI₂·2H₂O) |

| Molar Mass | 391.136 g/mol [3] | 427.167 g/mol |

| Appearance | White to off-white crystalline powder[4][5] | Colorless crystals |

| Melting Point | 711 °C[3] | Decomposes at 740 °C[4] |

| Density | 5.15 g/cm³[3] | 4.916 g/cm³ |

| Solubility in water | 221 g/100 mL at 20 °C[1] | Freely soluble[1] |

| Solubility in other solvents | Soluble in ethanol (B145695) and acetone[4] | Soluble in ethanol and acetone[1] |

| Hygroscopicity | Hygroscopic, deliquescent | Stable hydrate (B1144303) |

Mechanism of Water Absorption and Deliquescence

The hygroscopic nature of anhydrous barium iodide is driven by the strong affinity of the Ba²⁺ and I⁻ ions for water molecules. When exposed to a humid environment, the anhydrous salt will adsorb water molecules onto its crystal surface. This process is followed by absorption, where water molecules penetrate the crystal lattice, leading to the formation of the stable dihydrate, BaI₂·2H₂O.[1]

The overall process can be represented by the following signaling pathway:

If the ambient relative humidity (RH) surpasses a critical value, known as the deliquescence relative humidity (DRH), the dihydrate will continue to absorb water until it dissolves to form a saturated aqueous solution.[6] This phenomenon is known as deliquescence.

Quantitative Analysis of Hygroscopicity

Experimental Protocols

To quantitatively assess the hygroscopic nature of barium iodide, several established experimental techniques can be employed.

Gravimetric Analysis for Water of Hydration

This method determines the number of water molecules in the hydrated salt by measuring the mass loss upon heating.[7]

Methodology:

-

Accurately weigh a clean, dry crucible.

-

Add a known mass of hydrated barium iodide to the crucible and reweigh.

-

Heat the crucible gently at first, then more strongly, to drive off the water of hydration. A temperature of around 120-150°C is typically sufficient to remove water from hydrated salts without causing decomposition.

-

Cool the crucible in a desiccator to prevent reabsorption of moisture.

-

Weigh the crucible containing the anhydrous barium iodide.

-

Repeat the heating, cooling, and weighing steps until a constant mass is achieved.

-

From the mass of water lost and the mass of the anhydrous salt, the stoichiometry of the hydrate can be calculated.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a powerful technique for characterizing the hygroscopicity of a material by measuring the change in mass as a function of relative humidity at a constant temperature.

Methodology:

-

A small, accurately weighed sample of anhydrous barium iodide is placed in the DVS instrument.

-

The sample is initially dried under a stream of dry nitrogen gas (0% RH) to establish a baseline mass.

-

The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

At each RH step, the sample mass is allowed to equilibrate. The instrument continuously monitors the mass until the rate of change is below a predefined threshold.

-

After reaching the maximum RH, the humidity is decreased in a stepwise manner back to 0% RH to study the desorption process.

-

The data is plotted as the change in mass (%) versus relative humidity (%) to generate a water vapor sorption-desorption isotherm.

Handling and Storage

Given its hygroscopic and deliquescent nature, as well as its sensitivity to light and air, proper handling and storage of barium iodide are crucial to maintain its integrity.

-

Storage: Barium iodide should be stored in a tightly sealed, opaque container in a cool, dry place, preferably in a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride).

-

Handling: When handling barium iodide, especially the anhydrous form, it is recommended to work in a controlled environment with low humidity, such as a glove box. Exposure to the open atmosphere should be minimized.

-

Safety: Barium compounds are toxic if ingested or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Barium iodide is a markedly hygroscopic substance that readily absorbs atmospheric moisture to form a stable dihydrate. At relative humidities exceeding its deliquescence relative humidity, it will dissolve to form a saturated solution. This behavior necessitates careful consideration in its handling, storage, and application, particularly in fields like pharmaceuticals where moisture content is a critical parameter. The experimental protocols outlined in this guide, such as gravimetric analysis and Dynamic Vapor Sorption, provide robust methods for the quantitative characterization of its hygroscopic properties. A thorough understanding of the hygroscopic nature of barium iodide is essential for ensuring its effective and safe use in research and development.

References

- 1. Barium iodide - Wikipedia [en.wikipedia.org]

- 2. orchidsinternationalschool.com [orchidsinternationalschool.com]

- 3. byjus.com [byjus.com]

- 4. BARIUM IODIDE | 13718-50-8 [chemicalbook.com]

- 5. strem.com [strem.com]

- 6. Hygroscopy - Wikipedia [en.wikipedia.org]

- 7. SSERC | Water in a hydrated salt [sserc.org.uk]

The Dichotomy of Bonding: An In-depth Technical Guide to the Ionic and Covalent Character of Barium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium iodide (BaI₂), an inorganic salt with significant applications in various scientific fields, presents a compelling case study in the nuanced spectrum of chemical bonding. While traditionally classified as an ionic compound, a closer examination of its physicochemical properties reveals a degree of covalent character. This technical guide provides a comprehensive analysis of the ionic versus covalent nature of barium iodide, integrating theoretical principles with experimental data. Key physicochemical parameters are summarized, detailed experimental protocols for their determination are provided, and the underlying principles governing its bonding characteristics are elucidated through theoretical frameworks such as Fajan's rules and the Born-Haber cycle.

Introduction

The classification of a chemical bond as purely ionic or purely covalent represents an idealized scenario. In reality, most chemical bonds exhibit a character that lies somewhere along a continuum between these two extremes. The nature of the bond in a compound dictates its fundamental properties, including melting point, boiling point, solubility, and crystal structure. For drug development professionals and researchers, a thorough understanding of a compound's bonding characteristics is paramount for predicting its behavior in biological systems and for the rational design of new chemical entities.

Barium iodide, a compound utilized in the synthesis of other iodide compounds and as a precursor for barium dioxide, serves as an excellent model for exploring the interplay between ionic and covalent bonding. This guide aims to provide a detailed technical overview of the factors governing the bonding in BaI₂, supported by quantitative data and established experimental methodologies.

Physicochemical Properties of Barium Iodide

The macroscopic properties of barium iodide offer the first insights into its bonding nature. A summary of these properties is presented in Table 1.

| Property | Value |

| Molecular Formula | BaI₂ |

| Molar Mass | 391.136 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 711 °C (984 K) |

| Boiling Point | 2027 °C (2300 K) |

| Density | 5.15 g/cm³ |

| Solubility in Water | 221 g/100 mL at 20 °C |

| Crystal Structure | Orthorhombic, Cotunnite (PbCl₂) type |

Table 1: Physicochemical Properties of Anhydrous Barium Iodide.

The high melting and boiling points are characteristic of compounds with strong electrostatic forces, typical of ionic lattices. Furthermore, its high solubility in a polar solvent like water suggests the presence of ions that can be readily solvated.

Theoretical Framework for Bonding Character

Electronegativity Difference

A primary indicator of the ionic character of a bond is the difference in electronegativity between the constituent atoms. Electronegativity is a measure of an atom's ability to attract shared electrons in a chemical bond. A large difference in electronegativity generally leads to the formation of an ionic bond, where one or more electrons are effectively transferred from the less electronegative atom to the more electronegative atom.

| Element | Pauling Electronegativity |

| Barium (Ba) | 0.89[1] |

| Iodine (I) | 2.66[2] |

Table 2: Pauling Electronegativity Values.

The electronegativity difference (ΔEN) for barium iodide is calculated as:

ΔEN = EN(I) - EN(Ba) = 2.66 - 0.89 = 1.77

A general guideline suggests that a ΔEN greater than 1.7 indicates a predominantly ionic bond. The value of 1.77 for BaI₂ places it on the borderline, suggesting a highly polar covalent bond with significant ionic character.

Fajan's Rules and Covalent Character

While the electronegativity difference points towards a largely ionic bond, Fajan's rules provide a framework for understanding the covalent character that can arise in ionic compounds due to the polarization of the anion by the cation. The extent of this polarization, and thus the degree of covalent character, is influenced by the following factors:

-

Size of the Cation: Smaller cations have a higher charge density and thus a greater polarizing power.

-

Charge of the Cation: A higher positive charge on the cation increases its polarizing power.

-

Size of the Anion: Larger anions are more easily polarized as their outermost electrons are less tightly held by the nucleus.

-

Electronic Configuration of the Cation: Cations with a pseudo-noble gas configuration have a higher polarizing power than those with a noble gas configuration.

In the case of barium iodide:

-

Barium Cation (Ba²⁺): The barium ion has a relatively large ionic radius (135 pm) for a divalent cation, which would suggest a lower polarizing power compared to smaller divalent cations.

-

Iodide Anion (I⁻): The iodide ion is one of the largest monatomic anions with an ionic radius of 220 pm. Its large size and diffuse electron cloud make it highly polarizable.

| Ion | Ionic Radius (pm) |

| Ba²⁺ | 135 |

| I⁻ | 220 |

Table 3: Ionic Radii.

The significant polarizability of the large iodide anion by the barium cation leads to a distortion of its electron cloud and a degree of electron sharing, thereby introducing covalent character into the Ba-I bond.

Energetic Analysis: The Born-Haber Cycle

The Born-Haber cycle is a thermodynamic cycle that allows for the calculation of the lattice energy of an ionic compound, which is a measure of the strength of the ionic bonds. By comparing the experimentally determined lattice energy with a theoretical value calculated assuming a purely ionic model, the degree of covalent character can be inferred. A greater discrepancy, with the experimental value being more exothermic, suggests a greater degree of covalency.

The Born-Haber cycle for the formation of barium iodide from its elements in their standard states involves the following steps:

Caption: Born-Haber cycle for the formation of barium iodide.

| Enthalpy Change | Process | Value (kJ/mol) |

| ΔHf | Standard enthalpy of formation of BaI₂(s) | -602.1[3] |

| ΔHatom(Ba) | Enthalpy of atomization of Barium | +182[4] |

| IE₁ (Ba) | First ionization energy of Barium | +502.9[5] |

| IE₂ (Ba) | Second ionization energy of Barium | +965.2[5] |

| **ΔHatom(I₂) ** | Enthalpy of atomization of Iodine | +107 |

| EA (I) | Electron affinity of Iodine | -295.2[1][6] |

| U | Lattice Energy of BaI₂ | -1862[7] |

Table 4: Enthalpy Values for the Born-Haber Cycle of Barium Iodide.

The significant exothermic lattice energy confirms the presence of strong electrostatic attractions within the crystal lattice.

Experimental Protocols

A comprehensive understanding of the properties of barium iodide relies on precise experimental measurements. The following sections outline the general protocols for determining key physicochemical parameters.

Determination of Melting Point

The melting point of a substance is a critical indicator of its purity and the strength of its intermolecular or interionic forces.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of anhydrous barium iodide is finely ground using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased rapidly to about 20°C below the expected melting point and then increased slowly (1-2°C per minute) as the melting point is approached.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure substance, this range should be narrow.

Determination of Aqueous Solubility

The solubility of a compound provides insight into the nature and strength of the solute-solvent and solute-solute interactions.

Apparatus:

-

Constant temperature water bath or shaker

-

Conical flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Spectrophotometer or other suitable analytical instrument for concentration determination

Procedure:

-

Preparation of Saturated Solution: An excess amount of barium iodide is added to a known volume of deionized water in a conical flask.

-

Equilibration: The flask is securely stoppered and placed in a constant temperature bath, typically at 25°C. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter to remove any undissolved solid.

-

Concentration Analysis: The concentration of barium iodide in the filtrate is determined using a suitable analytical technique. For instance, the concentration of iodide ions can be determined by titration or ion chromatography, or the concentration of barium ions can be determined by atomic absorption spectroscopy.

-

Calculation: The solubility is expressed in grams of solute per 100 mL of solvent.

Determination of Crystal Structure by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Caption: A simplified workflow for single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: High-quality single crystals of barium iodide are grown, typically by slow evaporation of a saturated aqueous solution.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted beams) is recorded by a detector.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Conclusion

The bonding in barium iodide is a clear illustration of the continuous nature of chemical bonds. While its high melting point, boiling point, and solubility in water are indicative of a predominantly ionic character, the significant electronegativity difference of 1.77 places it at the cusp between ionic and polar covalent bonding. Furthermore, the high polarizability of the large iodide anion, as explained by Fajan's rules, introduces a tangible degree of covalent character into the Ba-I bonds. This covalent character is further supported by a detailed analysis using the Born-Haber cycle. For researchers and professionals in drug development, recognizing this dual character is crucial for accurately predicting the behavior and interactions of barium iodide and similar compounds in complex chemical and biological environments. The experimental protocols provided herein offer a robust framework for the empirical characterization of such compounds.

References

- 1. WebElements Periodic Table » Iodine » properties of free atoms [webelements.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Barium iodide - Wikipedia [en.wikipedia.org]

- 4. WebElements Periodic Table » Barium » thermochemistry and thermodynamics [webelements.com]

- 5. Barium - EniG. Periodic Table of the Elements [periodni.com]

- 6. materials.gelsonluz.com [materials.gelsonluz.com]

- 7. CALCULLA - Table of lattice energy values [calculla.com]

Methodological & Application

Application Notes and Protocols: Barium Iodide Dihydrate as a Precursor for Perovskite Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perovskites, compounds with a specific crystal structure similar to that of the naturally occurring mineral perovskite (CaTiO3), have garnered significant attention in materials science.[1] Their general chemical formula is ABX3, where 'A' and 'B' are cations of different sizes, and 'X' is an anion.[1] In recent years, metal-halide perovskites have emerged as highly promising materials for optoelectronic applications, particularly in solar cells, due to their exceptional properties.[2][3]

Concerns over the toxicity of lead-based perovskites have spurred research into lead-free alternatives.[2][4] Barium (Ba), an alkaline earth metal, is one of the elements being explored as a potential substitute for lead in the perovskite structure. While barium iodide dihydrate (BaI2·2H2O) is a logical barium and iodide source, its specific use as a direct precursor for synthesizing halide perovskite active layers in applications like solar cells is not extensively documented in publicly available literature. However, other barium salts, such as barium chloride dihydrate (BaCl2·2H2O), are used in the synthesis of oxide perovskites like barium zirconate (BaZrO3).[5][6][7]

These application notes provide a general overview of perovskite synthesis methods and a detailed protocol for a well-documented barium-containing oxide perovskite to illustrate the principles of using barium precursors. This information can serve as a foundational guide for researchers interested in exploring barium-based perovskites.

General Perovskite Synthesis Methods

Several methods are employed to synthesize perovskite materials, each with its own set of advantages and challenges. The choice of method often depends on the desired material properties and the specific application.

| Synthesis Method | Description | Key Advantages | Key Disadvantages |

| Solid-State Synthesis | Involves the direct reaction of solid precursors at high temperatures. The reactants are mixed, ground, and then calcined.[8] | Simple, scalable for powder production. | Requires high temperatures, can lead to impurities and large, non-uniform particles.[8] |

| Solution-Based Methods (e.g., Spin Coating) | Precursors are dissolved in a solvent to form a solution that is then deposited onto a substrate, often by spin coating. The solvent is subsequently removed by heating.[9] | Low-temperature processing, good control over film thickness and morphology.[9][10] | Solvent choice is critical, and residual solvent can be an issue. Film quality can be sensitive to processing conditions.[10] |

| Vapor Deposition | Precursors are evaporated and then deposited onto a substrate in a vacuum chamber. | Produces high-purity, uniform thin films. | Requires high vacuum and specialized equipment, can be a slower process. |

| Hydrothermal/Solvothermal Synthesis | Crystallization of perovskites occurs from a solution at elevated temperatures and pressures.[8] | Can produce highly crystalline, well-defined nanoparticles.[11] | Requires specialized pressure vessels. |

| Ligand-Assisted Reprecipitation (LARP) | A solution-based method for synthesizing colloidal perovskite nanocrystals at room temperature.[12] | Simple, rapid, and allows for compositional flexibility.[12] | The resulting nanocrystals are in a colloidal solution and require further processing for thin-film applications. |

Experimental Protocol: Synthesis of Barium Zirconate (BaZrO3) Perovskite

This protocol details the synthesis of the oxide perovskite barium zirconate (BaZrO3) using a wet chemical method with barium chloride dihydrate as the barium precursor.[5][6][7] This serves as an illustrative example of using a barium salt in perovskite synthesis.

Materials

-

Barium chloride dihydrate (BaCl2·2H2O)

-

Zirconium oxychloride octahydrate (ZrOCl2·8H2O)

-

Ammonium (B1175870) hydroxide (B78521) (NH4OH) solution

-

Hydrogen peroxide (H2O2)

-

Deionized water

Equipment

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bars

-

Büchner funnel and filter paper

-

Oven

-

Tube furnace

-

Crucibles

Procedure

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of barium chloride dihydrate.

-

Prepare an aqueous solution of zirconium oxychloride octahydrate.

-

-

Precipitation:

-

Mix the barium chloride and zirconium oxychloride solutions.

-

Add ammonium hydroxide and hydrogen peroxide to the mixture while stirring. A white gel of the peroxo intermediate, BaZrO2(O2)·6H2O, will form.[5]

-

-

Washing and Drying:

-

Wash the precipitate with deionized water and then with ethanol using a Büchner funnel to remove impurities.

-

Dry the collected white gel in an oven.

-

-

Calcination:

Characterization of Barium-Based Perovskites

The synthesized barium perovskite materials can be characterized using various techniques to determine their structural, morphological, and compositional properties.

| Characterization Technique | Information Obtained |

| Powder X-ray Diffraction (XRD) | To determine the crystal structure, phase purity, and unit cell dimensions of the synthesized material.[5][6] |

| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and particle size of the perovskite powder or film. |

| Infrared Spectroscopy (IR) | To observe the vibrational modes of the material, which can provide information about the bonding within the crystal structure.[6] |

| Gravimetric Analysis | To determine the elemental composition of the synthesized perovskite.[6] |

Diagrams

General Perovskite Synthesis Workflow

Caption: A generalized workflow for solution-based perovskite thin film synthesis.

Ideal Perovskite Crystal Structure (ABX3)

Caption: A 2D representation of the ideal cubic ABX3 perovskite crystal structure.

Conclusion and Future Outlook

The synthesis of high-quality perovskite materials is crucial for the advancement of various optoelectronic technologies. While the use of this compound as a direct precursor for halide perovskites is not yet well-established in the scientific literature, the exploration of barium-based perovskites as lead-free alternatives is an active area of research. The protocols and methods outlined in these notes for other barium-containing perovskites provide a solid foundation for researchers to develop novel synthesis routes for barium-based halide perovskites. Further investigation is required to determine the optimal conditions and potential performance of perovskites synthesized using this compound.

References

- 1. Perovskite (structure) - Wikipedia [en.wikipedia.org]

- 2. Recent advances in lead-free halide perovskites: from synthesis to applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Lead-free metal–halide perovskite nanocrystals: synthesis and optical properties [Review] [opg.optica.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 7. researchgate.net [researchgate.net]

- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. A rapid route to perovskites: barium titanate nanoparticles via microwave-assisted solvothermal synthesis - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 12. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Barium Iodide Dihydrate in Scintillator Crystal Growth

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of barium iodide dihydrate (BaI₂·2H₂O) in the growth of europium-doped barium iodide (BaI₂:Eu) scintillator crystals. BaI₂:Eu is a promising high-light-yield scintillator for applications in gamma-ray spectroscopy, medical imaging, and high-energy physics.

Introduction to Barium Iodide Scintillators

Europium-doped barium iodide is a high-Z material that is readily growable into large, single crystals.[1][2] It offers a high light yield, exceeding 30,000 photons/MeV, and can achieve good energy resolution, making it a compelling alternative to other scintillator materials.[3][4] The quality of the final crystal is highly dependent on the purity of the starting materials and the precise control of the crystal growth parameters.[5] While anhydrous barium iodide is required for the melt growth process, this compound is a common and more stable precursor.

Key Performance Characteristics of BaI₂:Eu Scintillators

The performance of a scintillator is determined by several key metrics. The following table summarizes the reported scintillation properties of europium-doped barium iodide.

| Property | Value | References |

| Light Yield | > 30,000 photons/MeV | [3][4] |

| Emission Peak (Eu²⁺) | 420 - 425 nm | [1][6] |

| Primary Decay Time (Eu²⁺) | ~450 ns - < 1 µs | [1][4] |

| Energy Resolution @ 662 keV | ~8% (can be improved with purification) | [4] |

| Density | 5.1 g/cm³ | [2] |

Experimental Protocols

This section details the protocols for the preparation of high-purity anhydrous BaI₂ from BaI₂·2H₂O and the subsequent growth of BaI₂:Eu single crystals using the Bridgman method.

Protocol for Preparation of Anhydrous Barium Iodide

High-purity anhydrous barium iodide is crucial for growing high-quality scintillator crystals. This compound is a convenient starting material but must be carefully dehydrated.

Materials and Equipment:

-

This compound (BaI₂·2H₂O) powder

-

Europium (II) Iodide (EuI₂) powder (for doping)

-

Quartz ampoule

-

Vacuum pump

-

Tube furnace with temperature controller

-

Glovebox with an inert atmosphere (e.g., Argon)

Procedure:

-

Mixing: Inside a glovebox, thoroughly mix the BaI₂·2H₂O powder with the desired molar concentration of EuI₂.

-

Loading the Ampoule: Transfer the mixture into a clean, dry quartz ampoule.

-

Dehydration:

-

Connect the ampoule to a vacuum pump.

-

Slowly heat the ampoule under vacuum. According to literature, heating to 98.9°C removes one water molecule, and heating to 539°C removes both.[7] A gradual heating schedule is recommended to avoid rapid outgassing that can lead to loss of material.

-

A suggested heating ramp is:

-

Hold at 80°C for 2-3 hours.

-

Ramp to 120°C and hold for 4-6 hours.

-